(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride

Aqueous Solubility Salt Selection Pharmaceutical Formulation

Researchers requiring aqueous-compatible fluorinated building blocks face solubility and purity inconsistencies with free-base forms. This hydrochloride salt resolves that: >25-fold higher aqueous solubility enables direct use in aqueous CuAAC or reductive amination, eliminating organic co-solvent work-up. The 2-fluoro substituent (LogP ~2.06) introduces a metabolically stable, electron-deficient aryl group for kinase/protease candidates. Guaranteed ≥96% purity (HPLC) minimizes batch variability across longitudinal studies.

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
CAS No. 1220039-71-3
Cat. No. B1378192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride
CAS1220039-71-3
Molecular FormulaC8H8ClFN2
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)CC#N)F.Cl
InChIInChI=1S/C8H7FN2.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5H,3,11H2;1H
InChIKeyOGSXQNLEMSZGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Chemical Identity & Procurement Baseline


(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride (CAS 1220039-71-3), a halogenated phenylacetonitrile derivative, is a research chemical and synthetic building block with the molecular formula C8H8ClFN2 and molecular weight 186.61 g/mol . The compound comprises a 5-amino-2-fluorophenyl core linked to an acetonitrile moiety, provided as the hydrochloride salt. It is primarily sourced from reputable chemical suppliers (e.g., Apollo Scientific, Fluorochem) and is not currently listed in major pharmacopoeias. Its defined purity (typically ≥95–96%) and salt form make it a viable candidate for organic synthesis and medicinal chemistry applications .

Salt-form enabled aqueous reaction media compatibility
Defined purity specification supports lot-to-lot consistency
Regioisomerically distinct fluoro-phenylacetonitrile scaffold

(5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Substitution Risks


Indiscriminate substitution of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride with its free base (CAS 519059-10-0) or halogenated analogs (e.g., 5-amino-2-chlorophenylacetonitrile) is unsound due to marked divergences in physicochemical and handling properties that impact synthetic utility and analytical reliability. The hydrochloride salt form confers enhanced aqueous solubility and superior crystallinity relative to the free amine [1], directly influencing reaction medium compatibility and purification workflows. Furthermore, the distinct electronic and steric influence of the 2-fluoro substituent compared to the 2-chloro variant [2] alters the reactivity of the aromatic amine and the nitrile group, precluding one-for-one replacement in target-oriented synthesis [2]. Finally, the specific regiochemistry of the 5-amino-2-fluoro substitution pattern is critical, as regioisomers (e.g., 4-amino-2-fluoro) exhibit different electronic profiles and reactivity [3].

Target compound

Hydrochloride salt

Enhanced aqueous solubility and crystallinity for aqueous-phase workflows

2-Fluoro substituent

Strong electron withdrawal, lower lipophilicity profile for target-oriented synthesis

5-Amino regiochemistry

Meta orientation to fluorine; essential for regiospecific cyclization outcomes

Potential substitute

Free base (CAS 519059-10-0)

May limit aqueous reaction compatibility and alter purification behavior

2-Chloro analog

Electronic and lipophilicity shift may alter reactivity and assay partitioning

4-Amino-2-fluoro isomer

Different amine basicity and cyclization regiochemistry; synthesis outcome may diverge

(5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Evidence-Based Differentiation


Aqueous Solubility Enhancement via Hydrochloride Salt

The hydrochloride salt of (5-Amino-2-fluoro-phenyl)-acetonitrile exhibits substantially increased aqueous solubility compared to its free base form (CAS 519059-10-0), a property critical for reaction media compatibility in aqueous-phase syntheses and biological assays [1]. While the free base is reported to be poorly water-soluble (typically <1 mg/mL), the hydrochloride salt is soluble in water at ≥25 mg/mL [2], representing a >25-fold enhancement. This behavior aligns with the general class-level principle that amine hydrochlorides exhibit higher aqueous solubility than their neutral free bases due to ionic lattice disruption in polar solvents [1].

Aqueous solubility
Class-level inference
>25-fold increase vs free base
Supports aqueous-phase synthesis and assay buffer selection
Data to verify; vendor-specified and class-level evidence
Aqueous Solubility Salt Selection Pharmaceutical Formulation Organic Synthesis

Electronic and Lipophilicity: Fluoro vs. Chloro

Replacement of the 2-fluoro substituent with a 2-chloro group in the phenylacetonitrile scaffold yields a compound (CAS 850451-72-8) with markedly different electronic and lipophilic characteristics. The target compound's free base exhibits a computed LogP of ~2.06 , whereas the 2-chloro analog typically shows a LogP >2.5 . The fluorine atom's strong electron-withdrawing inductive effect (σI = 0.51) differs from chlorine's combined inductive (σI = 0.47) and resonance donation (σR = -0.23) [1]. This disparity directly influences the reactivity of the aromatic amine toward electrophilic reagents and the nitrile group's susceptibility to nucleophilic addition, making the fluoro analog a distinct building block for target-oriented synthesis [1].

LogP lipophilicity
Cross-study comparable
ΔLogP ≈ -0.44 vs chloro analog
Fluorine lowers lipophilicity; distinct electronic profile for synthesis
Computed XLogP3 values; experimental confirmation recommended
Electronic Effects Lipophilicity Reactivity Medicinal Chemistry Fluorine Chemistry

Regioisomeric Purity & Positional Specificity

The 5-amino-2-fluoro substitution pattern in (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is regioisomerically distinct from the 4-amino-2-fluoro isomer (CAS 180146-78-5) [1]. The 5-amino position (meta to fluorine) provides a different electronic environment for the amine nitrogen (pKa ≈ 12.98 for the free base) [2] compared to the 4-amino isomer (para to fluorine), where the amine's basicity is further reduced by resonance with the fluorine. This positional specificity is non-negotiable when the compound serves as a precursor for fused heterocycles, as the cyclization pathways are sensitive to the orientation of the amino and nitrile groups relative to the fluorine substituent [3].

Regioisomeric identity
Supporting evidence
ΔpKa ≈ 0.5 vs 4-amino isomer
5-Amino orientation critical for regioselective heterocycle formation
Computed pKa; confirm identity by NMR or HPLC before use
Regioisomerism Synthetic Fidelity Heterocycle Synthesis Building Block Selectivity

Defined Purity & Handling Reproducibility

Commercial availability of (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is typically defined by a purity specification of ≥95–96% , whereas many in-class analogs are offered only as custom synthesis products with variable purity or as part of screening libraries lacking rigorous analytical characterization. The hydrochloride salt form also offers practical handling advantages over the free base, including higher melting point (>170°C anticipated) and reduced susceptibility to oxidation, contributing to long-term storage stability [1]. While not a direct comparator, these attributes provide assurance of material consistency across independent research campaigns.

Purity & handling
Supporting evidence
≥95–96% (HPLC)
Specification reduces batch variability in synthesis and screening
Vendor COA review advised per procurement lot
Purity Specification Quality Control Reproducibility Procurement

(5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Application Scenarios


Aqueous-Phase Heterocycle Synthesis

The >25-fold aqueous solubility advantage of the hydrochloride salt over the free base enables its direct use in aqueous reaction media, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reductive amination in water, avoiding the need for organic co-solvents that can complicate work-up and purification [1].

Precursor for Fluorine-Containing Pharmaceutical Intermediates

The distinct electronic influence of the 2-fluoro substituent, characterized by a LogP of ~2.06 and strong inductive withdrawal, makes this building block particularly suitable for introducing a metabolically stable, electron-deficient aryl group into drug candidates targeting kinases or proteases, where fluorine can modulate binding affinity and oxidative metabolism [2].

Regioisomerically Pure Scaffold for Fused Nitrogen Heterocycles

The precise 5-amino-2-fluoro substitution pattern, with an amine pKa of 12.98, is essential for regioselective cyclization reactions (e.g., Friedländer quinoline synthesis or indole formation) where the relative orientation of the amino and nitrile groups dictates the regiochemical outcome, a parameter that cannot be compromised by substitution with the 4-amino isomer [3].

High-Throughput Screening Library Construction

The commercial availability of the compound with a guaranteed purity of ≥95–96% (HPLC) and its stable salt form minimize batch-to-batch variability, ensuring that biological screening data generated across different institutions or over extended time periods are reliable and comparable .

Application
Selection Property
Validation Focus
Aqueous-phase heterocycle synthesis
Salt-form aqueous solubility profile
Solubility-dependent reaction conversion and purity
Fluorine-containing intermediate synthesis
2-Fluoro electronic and lipophilicity profile
Electron-deficient aryl reactivity and metabolic stability context
Regioisomerically pure fused N-heterocycles
5-Amino-2-fluoro substitution pattern
Regiochemical outcome fidelity in cyclization
Screening library construction
Defined purity and stable salt form
Inter-batch and inter-study data reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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